molecular formula C6H7N3 B6249669 3-ethynyl-1-methyl-1H-pyrazol-5-amine CAS No. 2680533-85-9

3-ethynyl-1-methyl-1H-pyrazol-5-amine

Cat. No. B6249669
CAS RN: 2680533-85-9
M. Wt: 121.1
InChI Key:
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Description

3-ethynyl-1-methyl-1H-pyrazol-5-amine (3-EMPA) is a pyrazolamine derivative that has been used in scientific research for a variety of applications. It is a small molecule that is easily synthesized and is known to have a wide range of biochemical and physiological effects.

Scientific Research Applications

3-ethynyl-1-methyl-1H-pyrazol-5-amine has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects, as well as its potential therapeutic applications. It has been used in studies of cell proliferation, apoptosis, and cell cycle progression. It has also been used in studies of its anti-inflammatory, anti-tumor, and anti-cancer effects.

Mechanism of Action

The exact mechanism of action of 3-ethynyl-1-methyl-1H-pyrazol-5-amine is not yet fully understood. However, it is believed that it acts as an agonist at the nuclear factor kappaB (NF-kB) pathway, which is involved in the regulation of inflammation, apoptosis, and cell proliferation. It is also believed to act as an agonist at the estrogen receptor, which is involved in the regulation of cell growth and function.
Biochemical and Physiological Effects
3-ethynyl-1-methyl-1H-pyrazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines and to reduce inflammation. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth of cancer cells. Additionally, it has been shown to reduce the proliferation of cells and to induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

3-ethynyl-1-methyl-1H-pyrazol-5-amine has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and can be used in a variety of applications. Additionally, it has a wide range of biochemical and physiological effects that can be studied. However, there are also some limitations to using 3-ethynyl-1-methyl-1H-pyrazol-5-amine in lab experiments. It is not yet fully understood how it works and its effects can vary depending on the concentration used.

Future Directions

There are several potential future directions for the use of 3-ethynyl-1-methyl-1H-pyrazol-5-amine in scientific research. It could be used to further study its mechanism of action and its effects on different cell types. It could also be used in the development of new therapeutic agents for the treatment of inflammation, cancer, and other diseases. Additionally, it could be used to further study its anti-tumor and anti-cancer effects and to develop new drugs targeting these conditions.

Synthesis Methods

3-ethynyl-1-methyl-1H-pyrazol-5-amine can be synthesized through a variety of methods, including the use of ethynylation, nucleophilic substitution, and cyclization. The most commonly used method is the ethynylation of 1-methyl-1H-pyrazole-5-carboxylic acid with ethynyl bromide. This method requires several steps, including the formation of the ethynylated intermediate, the addition of a base, and the cyclization of the intermediate. The end product is a 3-ethynyl-1-methyl-1H-pyrazol-5-amine molecule.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-ethynyl-1-methyl-1H-pyrazol-5-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,3-dimethylpyrazole", "propargyl bromide", "sodium hydride", "dimethylformamide", "methanol", "water" ], "Reaction": [ "Step 1: 2,3-dimethylpyrazole is reacted with propargyl bromide in the presence of sodium hydride and dimethylformamide to yield 3-ethynyl-2,3-dimethylpyrazole.", "Step 2: 3-ethynyl-2,3-dimethylpyrazole is then reacted with sodium hydride and methylamine in methanol to yield 3-ethynyl-1-methyl-2,3-dimethylpyrazole.", "Step 3: The final step involves the reaction of 3-ethynyl-1-methyl-2,3-dimethylpyrazole with ammonia in water to yield the desired product, 3-ethynyl-1-methyl-1H-pyrazol-5-amine." ] }

CAS RN

2680533-85-9

Product Name

3-ethynyl-1-methyl-1H-pyrazol-5-amine

Molecular Formula

C6H7N3

Molecular Weight

121.1

Purity

95

Origin of Product

United States

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